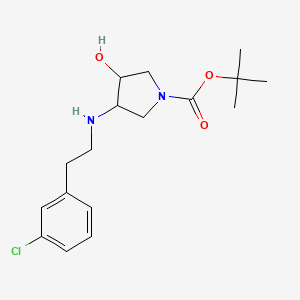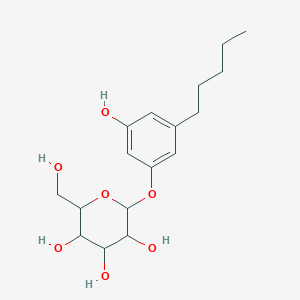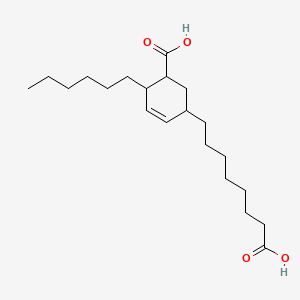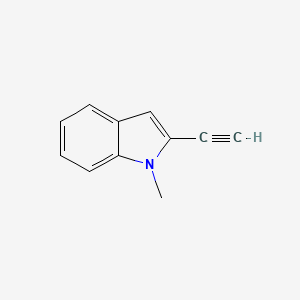
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a hexafluorophosphate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) typically involves multiple steps. One common method includes the reaction of a brominated precursor with a dimethylamino compound under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The final step involves the addition of hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated compounds, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity, allowing it to interact with enzymes, proteins, and other biological molecules. The hexafluorophosphate anion helps stabilize the compound and enhances its solubility in various solvents.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: This compound shares some structural similarities but has different applications, particularly in solar cells and light-emitting diodes.
4-Bromo-3-(trifluoromethyl)aniline: Another brominated compound with distinct properties and uses in organic synthesis.
Uniqueness
N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its stability in different environments make it a valuable compound for scientific research.
Properties
Molecular Formula |
C7H14BrF6N2P |
|---|---|
Molecular Weight |
351.07 g/mol |
IUPAC Name |
[(Z)-2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C7H14BrN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
NHFBVLZINOZKPB-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=[N+](C)C)\Br.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)Br.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)
![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)
![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)
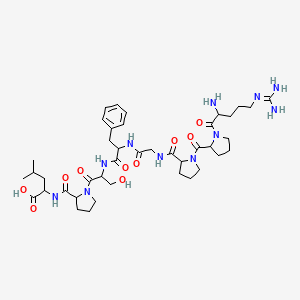
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)
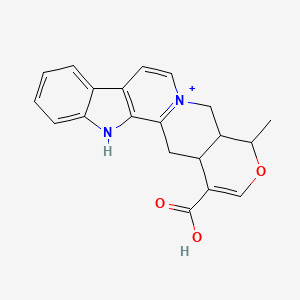
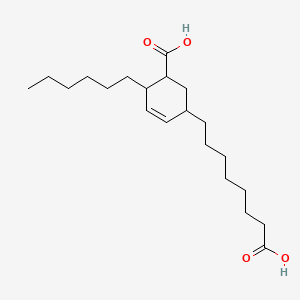
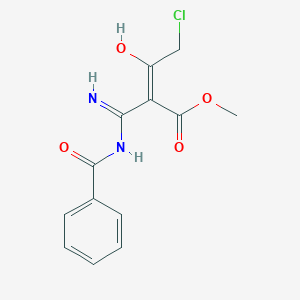
![7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)
![2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)
